molecular formula C12H15ClO3S B12845809 2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride

2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride

Cat. No.: B12845809
M. Wt: 274.76 g/mol
InChI Key: MBSHXQSDWYOIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is an organic compound with a complex structure that includes a benzenesulfonyl chloride group, a methyl group, and a 3-methylbut-2-en-1-yl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride typically involves the reaction of 2-methyl-4-hydroxybenzenesulfonyl chloride with 3-methylbut-2-en-1-ol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation Reactions: The methyl and 3-methylbut-2-en-1-yl groups can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or further to a thiol group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Conditions typically involve mild bases such as sodium bicarbonate or potassium carbonate in solvents like acetonitrile or dichloromethane.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in aprotic solvents such as tetrahydrofuran or diethyl ether are employed.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, alcohols, aldehydes, carboxylic acids, and thiols, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to form stable sulfonamide linkages with biological targets.

    Biological Studies: It is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate linkages. This reactivity is exploited in various chemical transformations and biological modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares the 3-methylbut-2-en-1-yl ether linkage but differs in its core structure and functional groups.

    4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: Similar in having the 3-methylbut-2-en-1-yl ether linkage but differs in having an aldehyde group instead of a sulfonyl chloride group.

    2-Methyl-4-((3-methyl-2-butenyl)oxy)but-1-ene: This compound has a similar ether linkage but lacks the sulfonyl chloride group.

Uniqueness

2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride group and the 3-methylbut-2-en-1-yl ether linkage

Properties

Molecular Formula

C12H15ClO3S

Molecular Weight

274.76 g/mol

IUPAC Name

2-methyl-4-(3-methylbut-2-enoxy)benzenesulfonyl chloride

InChI

InChI=1S/C12H15ClO3S/c1-9(2)6-7-16-11-4-5-12(10(3)8-11)17(13,14)15/h4-6,8H,7H2,1-3H3

InChI Key

MBSHXQSDWYOIMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C(C)C)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.